molecular formula C118H136Cl3N21O46S11 B10822154 Cefiderocol Sulfate Tosylate CAS No. 2135543-94-9

Cefiderocol Sulfate Tosylate

Cat. No.: B10822154
CAS No.: 2135543-94-9
M. Wt: 3043.5 g/mol
InChI Key: LTUONTFKVOUYHB-SDAZKDLGSA-N
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Description

Cefiderocol Sulfate Tosylate is a novel cephalosporin antibiotic known for its unique mechanism of action and effectiveness against multi-drug-resistant Gram-negative bacteria. It is marketed under the brand name Fetroja and is used primarily to treat complicated urinary tract infections and hospital-acquired bacterial pneumonia when other treatments are ineffective .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefiderocol Sulfate Tosylate involves multiple steps, starting with the preparation of the core cephalosporin structure. The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes:

Chemical Reactions Analysis

Types of Reactions

Cefiderocol Sulfate Tosylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can impact its antibacterial activity .

Mechanism of Action

Cefiderocol Sulfate Tosylate functions as a siderophore, binding to extracellular free ferric iron. This complex is then transported into bacterial cells via iron transport systems. Once inside, this compound binds to penicillin-binding proteins, disrupting cell wall synthesis and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cefiderocol Sulfate Tosylate’s unique siderophore moiety allows it to effectively target and penetrate Gram-negative bacteria, including those resistant to other β-lactam antibiotics. This makes it a valuable addition to the arsenal against multi-drug-resistant infections .

Properties

CAS No.

2135543-94-9

Molecular Formula

C118H136Cl3N21O46S11

Molecular Weight

3043.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid;sulfate

InChI

InChI=1S/3C30H34ClN7O10S2.4C7H8O3S.H2O4S/c3*1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;4*1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h3*5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);4*2-5H,1H3,(H,8,9,10);(H2,1,2,3,4)/t3*20-,26-;;;;;/m111...../s1

InChI Key

LTUONTFKVOUYHB-SDAZKDLGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.[O-]S(=O)(=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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